molecular formula C10H8N4O B3006783 2-azido-1-(1H-indol-3-yl)ethanone CAS No. 17380-40-4

2-azido-1-(1H-indol-3-yl)ethanone

Cat. No. B3006783
CAS RN: 17380-40-4
M. Wt: 200.201
InChI Key: RVGGCQYJQDRSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-1-(1H-indol-3-yl)ethanone is a chemical compound that has garnered interest in the field of organic synthesis and drug discovery due to its potential as a building block for various pharmacologically active molecules. The azido group in the molecule serves as a versatile functional group that can participate in a variety of chemical reactions, particularly the Huisgen cycloaddition, commonly known as "click chemistry," to form triazole rings which are prevalent in many drug molecules.

Synthesis Analysis

The synthesis of related 2-azido-1-arylethanols has been achieved with excellent optical purity through enzymatic reduction of alpha-azidoacetophenone derivatives. This process utilizes a recombinant carbonyl reductase from Candida magnoliae or an alcohol dehydrogenase from Saccharomyces cerevisiae . Additionally, an unexpected cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) has been developed, leading to the formation of 2-aminobenzofuran-3(2H)-one derivatives . These methods demonstrate the synthetic versatility of azidoethanone derivatives and their potential utility in generating complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azido group attached to an ethanone moiety, which is further connected to an indole ring. This structure is amenable to cyclization reactions and can serve as a precursor to various heterocyclic compounds. The indole ring is a common motif in many natural products and pharmaceuticals, which makes derivatives of this compound particularly interesting for drug discovery.

Chemical Reactions Analysis

The azido group in this compound is highly reactive and can participate in several types of chemical reactions. For instance, the azido group can be transformed into amines, isocyanates, or amides, which are useful functional groups in organic synthesis. The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes from acetophenone enamides and the [3+2] cycloaddition of nonstabilized azomethine ylides to form indolizidines and related heterocycles are examples of the chemical transformations that can be achieved with azido-containing compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, azido compounds, in general, are known for their high reactivity due to the presence of the azido group. This reactivity can be harnessed in various synthetic applications, including the formation of triazoles through click chemistry. The optically pure 2-azido-1-arylethanols synthesized in the studies suggest that the azidoethanone derivatives can be manipulated to possess specific optical properties, which are important in the development of chiral drugs.

Scientific Research Applications

1. Synthesis and Characterization

  • Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, synthesized using 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone, was characterized by various techniques including IR, NMR, and MS studies. It was also evaluated for cytotoxicity and its interaction with human serum albumin was studied for pharmacokinetic applications (Govindhan et al., 2017).

2. Synthesis of Novel Derivatives for Antimicrobial Applications

  • A series of new 1H-Indole derivatives were synthesized, including the reaction of indole with chloroacetylchloride to produce 2-chloro-1-(indoline-1-yl) ethanone. These derivatives displayed significant antimicrobial activity against various pathogens (2020).

3. Anti-Inflammatory and Analgesic Agents

  • Research on 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives explored their potential as anti-inflammatory agents. The derivatives were characterized and tested for anti-inflammatory activity on Wistar albino rats (Rehman et al., 2022).

4. Exploration in Nonsteroidal Anti-Inflammatory Drug Synthesis

  • The synthesis of novel 1-(1H-indol-1-yl)ethanone compounds and their computational analysis on the COX-2 enzyme were carried out. These derivatives were also tested for in vivo analgesic and anti-inflammatory activity (Kumar et al., 2022).

5. Synthesis of Bis(1H-Indol-3-yl)Ethanones

  • The efficient synthesis of bis(1H-indol-3-yl)ethanones was achieved via the reaction of phenylglyoxals with indole. This synthesis process offered several advantages including short reaction time and excellent yield (Mosslemin & Movahhed, 2012).

6. Antimicrobial Activity of Novel Indole-Based Derivatives

  • A novel series of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone and its derivatives were synthesized and showed promising antibacterial and antifungal activities (Nagarapu & Pingili, 2014).

7. Synthesis and Biological Evaluation of Indole Derivatives as Ligands

  • Indole derivatives synthesized as ligands for GluN2B-containing N-methyl-D-aspartate receptors showed significant binding affinity and potential as neuroprotective agents (Gitto et al., 2014).

Safety and Hazards

The safety and hazards associated with “2-azido-1-(1H-indol-3-yl)ethanone” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-azido-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-14-13-6-10(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGGCQYJQDRSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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